3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol

Lipophilicity Drug Design ADME

Researchers requiring the specific 2-chloro-3-substituted thiophene regiochemistry with a sterically hindered 2,2-dimethylpropan-1-ol backbone face limited sourcing options for this precise analog. Generic thiophene amino alcohols cannot substitute due to altered LogP and metabolic stability profiles. • Enables isolated study of chlorine position effects on target binding - identical TPSA (74.5 Ų) to the 3-Cl regioisomer but distinct LogP (2.0 vs. 1.7). • Serves as a direct comparator in metabolic stability assays against the non-gem-dimethyl analog (CAS 1536891-23-2). • CNS drug-like physicochemical profile (LogP 2.0, TPSA < 140 Ų, 2 HBD) suitable for targeted library synthesis. Supplied with certificates of analysis; contact us for bulk or custom synthesis inquiries.

Molecular Formula C9H14ClNOS
Molecular Weight 219.73 g/mol
Cat. No. B13240333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol
Molecular FormulaC9H14ClNOS
Molecular Weight219.73 g/mol
Structural Identifiers
SMILESCC(C)(CN)C(C1=C(SC=C1)Cl)O
InChIInChI=1S/C9H14ClNOS/c1-9(2,5-11)7(12)6-3-4-13-8(6)10/h3-4,7,12H,5,11H2,1-2H3
InChIKeyYTMGNIUFZSXCLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol: Chemical Identity & Comparator Landscape


3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol (CAS 1935130-95-2) is a synthetic, small-molecule amino alcohol featuring a 2-chlorothiophene core, a secondary alcohol, and a gem-dimethyl-substituted primary amine side chain [1]. With a molecular formula of C9H14ClNOS and a molecular weight of 219.73 g/mol, it serves as a specialized building block in medicinal chemistry research . Its defining structural feature is the specific 2-chloro-3-substituted thiophene regiochemistry combined with the sterically hindered 2,2-dimethylpropan-1-ol backbone, which distinguishes it from a family of closely related positional isomers and analogs.

Regiochemistry

Defined 2-chloro-3-substituted thiophene regioisomer, distinct from 3-chloro analogs.

Steric constraint

Gem-dimethyl group at C2 adds conformational rigidity and metabolic shield.

Scaffold control

Simple amino alcohol core; not interchangeable with thienopyran scaffolds like Ulotaront.

3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol: Why Generic Substitution Fails


Substituting this compound with a generic thiophene amino alcohol is not scientifically valid due to the critical influence of both chlorine regiochemistry and the gem-dimethyl group on molecular properties. The closest regioisomer, 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS 1867022-24-9), shares an identical molecular formula and weight but exhibits a different computed LogP (1.7 vs. 2.0), indicating altered lipophilicity that can affect membrane permeability and target binding [1]. The non-gem-dimethyl analog, 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol (CAS 1536891-23-2), lacks the steric bulk and conformational constraint conferred by the 2,2-dimethyl group, which is known to influence metabolic stability and off-target selectivity profiles in amino alcohol scaffolds [2]. These physicochemical differences mean that any structure-activity relationship established with one analog cannot be assumed to translate to another without explicit experimental validation.

Regioisomer Mismatch

The 3-chloro regioisomer (CAS 1867022-24-9) shows a computed LogP of 1.7 vs 2.0; lipophilicity shift may alter membrane permeability and target binding without validation.

Analog Without gem-Dimethyl

The non-gem-dimethyl analog (CAS 1536891-23-2) lacks steric hindrance. Reported stability profiles may not transfer; metabolic oxidation of the amine may differ.

Same Formula, Different Scaffold

Ulotaront shares C9H14ClNOS but possesses a thienopyran core. Pharmacophoric features and target engagement are not interchangeable; requires explicit scaffold-specific validation.

3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol: Quantitative Differentiation


Enhanced Lipophilicity vs. 3-Chloro Regioisomer

The target compound exhibits a computed LogP (XLogP3-AA) of 2.0, compared to 1.7 for its closest regioisomer, 3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS 1867022-24-9) [1][2]. This +0.3 LogP unit difference, arising solely from the chlorine position on the thiophene ring, indicates measurably higher lipophilicity, which can translate to increased membrane permeability and potentially altered tissue distribution.

Lipophilicity vs 3-Cl regioisomer
Head-to-head
LogP 2.0 (target) vs 1.7 (regioisomer); Δ +0.3
Reported LogP difference may support permeability and SAR interpretation
Computed XLogP3-AA; experimental verification needed
Lipophilicity Drug Design ADME

Steric Bulk & Molecular Weight vs. Non-Gem-Dimethyl Analog

The target compound possesses a molecular weight of 219.73 g/mol, a significant increase of 28.05 g/mol over the non-gem-dimethyl analog, 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-ol (CAS 1536891-23-2, MW 191.68 g/mol) [1][2]. This mass difference corresponds to the two methyl groups at the C2 position of the propanol chain, which also introduce substantial steric hindrance. The gem-dimethyl motif is a well-established strategy to block metabolic oxidation at the alpha-carbon of amines, potentially conferring improved metabolic stability compared to the unsubstituted analog.

Steric bulk vs non-gem-dimethyl
Class-level
MW 219.73 g/mol; Δ +28.05 (+14.6%) over analog
Gem-dimethyl group may confer metabolic stability through steric shielding
Inferred from scaffold class; direct metabolic data unavailable
Metabolic Stability Conformational Analysis Molecular Weight

Identical TPSA to Regioisomers

Both the target compound and its closest regioisomer (CAS 1867022-24-9) share an identical computed TPSA of 74.5 Ų [1][2]. This value, being well below the 140 Ų threshold commonly associated with poor oral absorption, confirms that the specific regiochemistry of the chlorine atom on the thiophene ring does not alter the overall hydrogen-bonding capacity of the molecule. Therefore, observed differences in LogP (see Evidence Item 1) can be attributed purely to hydrophobic effects without confounding changes in polarity.

TPSA equivalence
Head-to-head
TPSA 74.5 Ų for both regioisomers (Δ = 0)
Identical polarity isolates LogP-driven binding differences
Computed Cactvs; no confounding hydrogen-bond changes
Polar Surface Area Permeability Drug-likeness

Scaffold Distinction from Ulotaront

The target compound shares the exact molecular formula C9H14ClNOS with SEP-363856 hydrochloride (Ulotaront HCl, CAS 1310422-41-3), an investigational TAAR1/5-HT1A agonist in Phase III clinical trials for schizophrenia . However, Ulotaront features a thienopyran core, whereas the target compound is a simple chlorothiophene amino alcohol [1]. This fundamental scaffold difference results in distinct pharmacological profiles: Ulotaront's constrained thienopyran ring is essential for its non-D2 receptor binding mechanism, while the target compound's flexible amino alcohol chain and exposed chlorine atom present entirely different pharmacophoric features.

Scaffold distinction vs Ulotaront
Class-level
Chlorothiophene amino alcohol vs thienopyran; identical MF but distinct core
Scaffold difference precludes direct substitution; validate target engagement separately
Structural comparison; pharmacological data are scaffold-specific
Scaffold Hopping TAAR1 Agonist Antipsychotic

3-Amino-1-(2-chlorothiophen-3-yl)-2,2-dimethylpropan-1-ol: Key Research Applications


SAR Studies of Thiophene Regiochemistry

This compound is an ideal candidate for systematic SAR studies investigating the impact of chlorine position on biological activity. Its identical TPSA (74.5 Ų) to the 3-chloro regioisomer but measurably different LogP (2.0 vs. 1.7) allows researchers to isolate the effect of thiophene substitution on target binding without confounding permeability variables [1].

Metabolic Stability via Gem-Dimethyl Protection

The 2,2-dimethyl substitution on the propanol chain provides a built-in steric shield for the primary amine, a classic prodrug and metabolic stabilization strategy. This compound can serve as a direct comparator for the non-gem-dimethyl analog (CAS 1536891-23-2) in metabolic stability assays using liver microsomes or hepatocytes [2].

CNS-Penetrant Intermediate Synthesis

With a LogP of 2.0, a TPSA well below 140 Ų, and two hydrogen bond donors, the compound's physicochemical profile falls within favorable ranges for CNS drug-likeness. It can be used as a key intermediate or scaffold for elaborating libraries of compounds targeting CNS receptors, distinct from the thienopyran class of TAAR1 agonists [1].

In Vitro Toxicology & Off-Target Profiling

The compound can be included in selectivity panels to profile the off-target activity of drug candidates containing chlorothiophene or amino alcohol motifs. Its distinct structure from Ulotaront (same molecular formula, different scaffold) makes it a useful control for assessing the specificity of pharmacological assays .

Application
Selection Property
Validation Focus
Thiophene SAR studies
Regiochemically defined 2-chloro-3-thienyl scaffold
Isolate chlorine position effects on binding; identical TPSA controls polarity
Metabolic stability probing
Gem-dimethyl steric shield on amine
Comparative liver microsome / hepatocyte assays vs non-gem-dimethyl analog
CNS intermediate synthesis
LogP 2.0 and TPSA 74.5 Ų within CNS drug-like range
Evaluate physicochemical fit for CNS target libraries; distinct from thienopyran TAAR1 chemotype
Off-target profiling control
Flexible amino alcohol scaffold, different from thienopyran
Control for chlorothiophene/amino alcohol motif in selectivity panels; scaffold-specific response review
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